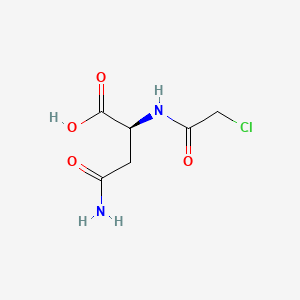

Chloroacetyl-L-asparagine

描述

Chloroacetyl-L-asparagine is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a chloroacetyl group attached to the amino acid L-asparagine

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Chloroacetyl-L-asparagine typically involves the reaction of L-asparagine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of chloroacetyl chloride to a solution of L-asparagine and triethylamine, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

化学反应分析

Types of Reactions: Chloroacetyl-L-asparagine can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The compound can be hydrolyzed to yield L-asparagine and chloroacetic acid.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Hydrolysis: Can be carried out using aqueous acid or base.

Oxidation and Reduction: Require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

Major Products Formed:

Substitution Reactions: Yield various substituted derivatives of L-asparagine.

Hydrolysis: Produces L-asparagine and chloroacetic acid.

Oxidation and Reduction: Result in oxidized or reduced forms of the compound, depending on the reagents used.

科学研究应用

Chloroacetyl-L-asparagine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of Chloroacetyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This property is particularly useful in studying enzyme mechanisms and developing enzyme inhibitors.

相似化合物的比较

Chloroacetyl-L-asparagine can be compared with other similar compounds, such as:

Bromoacetyl-L-asparagine: Similar in structure but contains a bromoacetyl group instead of a chloroacetyl group.

Fluoroacetyl-L-asparagine: Contains a fluoroacetyl group and exhibits different reactivity and properties.

Acetyl-L-asparagine: Lacks the halogen atom and has different chemical and biological properties.

生物活性

Chloroacetyl-L-asparagine is a derivative of the amino acid L-asparagine, modified with a chloroacetyl group. This modification may influence its biological properties, particularly in pharmacological contexts. Understanding the biological activity of this compound involves examining its synthesis, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through the reaction of L-asparagine with chloroacetic acid. The resulting compound possesses unique chemical characteristics that may enhance its interaction with biological systems. The chloroacetyl group can affect the compound's solubility, stability, and reactivity, potentially leading to varied biological effects compared to its parent amino acid.

The biological activity of this compound is primarily linked to its role as a substrate for various enzymes and its interaction with cellular pathways:

- Enzyme Interaction : Similar to L-asparagine, this compound may serve as a substrate for L-asparaginase (L-ASNase), which catalyzes the hydrolysis of asparagine to aspartate and ammonia. This reaction is crucial in cancer therapy, particularly for treating hematological malignancies like acute lymphoblastic leukemia (ALL), where tumor cells rely on external sources of asparagine for growth .

- Cellular Uptake : The uptake mechanisms for amino acids in cells may also apply to this compound. It could utilize transporters that facilitate the entry of amino acids into cells, thus influencing cellular metabolism and signaling pathways .

Pharmacological Effects

Research indicates that derivatives of L-asparagine exhibit various pharmacological activities:

- Antitumor Activity : Chloroacetyl derivatives have been studied for their potential antitumor effects. By depleting extracellular asparagine levels, these compounds can selectively starve cancer cells that are unable to synthesize sufficient amounts of this amino acid .

- Neuroprotective Effects : As an amino acid precursor, it may play a role in neurotransmitter synthesis, potentially offering neuroprotective benefits under certain conditions .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of modified asparagines:

- Antineoplastic Studies : A study demonstrated that modified forms of L-asparagine can enhance the efficacy of L-ASNase by improving stability and reducing immunogenicity. This modification allows for more effective treatment regimens in leukemia patients .

- Toxicology Assessments : Research into the toxicity profiles of chloroacetyl derivatives indicates low toxicity at therapeutic doses, which is critical for their application in clinical settings .

- Cell Culture Applications : In vitro studies have shown that this compound can support cell growth in specific culture conditions, similar to L-asparagine. This property makes it a candidate for use in cell culture media where enhanced growth factors are needed .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

(2S)-4-amino-2-[(2-chloroacetyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOREWCHUWIPOO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721379 | |

| Record name | N~2~-(Chloroacetyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122723-93-7 | |

| Record name | N~2~-(Chloroacetyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。